molecular formula C4H6O5 B12422742 (S)-(-)-Malic-2,3,3-D3 acid

(S)-(-)-Malic-2,3,3-D3 acid

Cat. No.: B12422742
M. Wt: 137.11 g/mol
InChI Key: BJEPYKJPYRNKOW-RBXBQAPRSA-N
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Description

(S)-(-)-Malic-2,3,3-D3 acid is a deuterated form of malic acid, where the hydrogen atoms at the 2, 3, and 3 positions are replaced with deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties and its role in metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-Malic-2,3,3-D3 acid typically involves the deuteration of malic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, malic acid can be treated with deuterated water (D2O) in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using deuterated water or other deuterated reagents. The process is optimized to ensure high yield and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Malic-2,3,3-D3 acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce oxaloacetic acid.

    Reduction: Reduction reactions can convert it to succinic acid.

    Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

    Oxidation: Oxaloacetic acid.

    Reduction: Succinic acid.

    Substitution: Various substituted malic acid derivatives depending on the reagents used.

Scientific Research Applications

(S)-(-)-Malic-2,3,3-D3 acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and metabolic pathways.

    Biology: Helps in studying metabolic processes and enzyme kinetics.

    Medicine: Used in metabolic research to understand diseases related to the citric acid cycle.

    Industry: Employed in the production of deuterated compounds for pharmaceuticals and other specialized applications.

Mechanism of Action

The mechanism of action of (S)-(-)-Malic-2,3,3-D3 acid involves its participation in metabolic pathways, particularly the citric acid cycle. The deuterium atoms provide a unique isotopic signature that allows researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Malic acid: The non-deuterated form of (S)-(-)-Malic-2,3,3-D3 acid.

    Succinic acid: A related compound in the citric acid cycle.

    Oxaloacetic acid: Another intermediate in the citric acid cycle.

Uniqueness

This compound is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. This isotopic difference allows for precise tracking and analysis in metabolic research, providing insights that are not possible with non-deuterated compounds.

Properties

Molecular Formula

C4H6O5

Molecular Weight

137.11 g/mol

IUPAC Name

(3S)-2,2,3-trideuterio-3-hydroxybutanedioic acid

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D

InChI Key

BJEPYKJPYRNKOW-RBXBQAPRSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)O

Canonical SMILES

C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

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